molecular formula C16H12FN3S B2888178 3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine CAS No. 872701-39-8

3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine

Cat. No. B2888178
CAS RN: 872701-39-8
M. Wt: 297.35
InChI Key: ABTAYBPCELAMBH-UHFFFAOYSA-N
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Description

“3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine” is a chemical compound with the molecular formula C16H12FN3S . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a fluorobenzyl group and a pyridyl group.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized various derivatives of pyridazine compounds, exploring their potential biological activities. For example, Hammam et al. (2005) synthesized fluoro-substituted benzopyran derivatives and tested them against human cancer cell lines, demonstrating their anticancer activity at low concentrations compared to a reference drug. This research highlights the potential of fluoro-substituted compounds in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Biological Activities

The biological activities of pyridazine derivatives have been extensively studied. For instance:

  • Ravoof et al. (2010) investigated the antimicrobial and anticancer activities of a tridentate nitrogen-sulfur Schiff base and its metal complexes, demonstrating significant activity against breast cancer cell lines and selected microbes (Ravoof, Crouse, Tahir, How, Rosli, & Watkins, 2010).
  • Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, showcasing the therapeutic potential of these compounds (Asahina, Takei, Kimura, & Fukuda, 2008).
  • Huang, Lin, and Huang (2001) designed and synthesized sulfonamide derivatives with antitumor properties, highlighting their low toxicity and significant therapeutic index. This study underscores the versatility of sulfonamide derivatives in developing potent antitumor agents (Huang, Lin, & Huang, 2001).

properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTAYBPCELAMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

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